molecular formula C14H21NO4 B2686354 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 362002-03-7

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No.: B2686354
CAS No.: 362002-03-7
M. Wt: 267.325
InChI Key: UVKNRTGVGOFJAN-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 435342-04-4) is a high-purity furan-carboxylic acid derivative intended for research and development as a chemical intermediate or building block. The compound features a morpholinylmethyl substituent and a carboxylic acid functional group on its furan core, a structure known to be of significant interest in the development of novel chemical entities for the pharmaceutical and specialty chemicals sectors . Furan-based carboxylic acids are versatile intermediates in organic synthesis, with applications in the development of complex molecules for various research fields . The North American market for related furan-carboxylic acid intermediates is experiencing growth, driven by R&D investments and demand for novel compounds in drug development and advanced material synthesis . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or human use. All necessary safety information should be reviewed prior to handling.

Properties

IUPAC Name

5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)12-8-10(13(16)17)11(19-12)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKNRTGVGOFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid involves synthetic routes that typically include the reaction of furan derivatives with morpholine and tert-butyl groups under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

As a carboxylic acid derivative, this compound participates in classical acid-mediated transformations:

Reaction Type Conditions/Reagents Products/Applications Source
Esterification Alcohols with acid catalysisCorresponding esters for prodrug synthesis
Acylation Thionyl chloride (SOCl₂)Acid chlorides for peptide coupling
Decarboxylation Thermal or radical initiationFuranyl intermediates for heterocycles

These reactions enable structural modifications to enhance pharmacokinetic properties or create bioactive derivatives.

Substitution Reactions

The morpholin-4-ylmethyl and furan substituents facilitate nucleophilic/electrophilic substitutions:

Target Position Reagents Outcome Source
Furan C-5 Halogens (Br₂, Cl₂)Halogenated furans for cross-coupling
Morpholine Nitrogen Alkyl halides or acyl chloridesN-alkylated/acylated morpholine derivatives

Electrophilic aromatic substitution at the furan ring is sterically hindered by the tert-butyl group, directing reactivity to the C-2 and C-5 positions.

Reduction Reactions

The carboxylic acid and morpholine groups undergo selective reductions:

Functional Group Reducing Agent Product Source
Carboxylic Acid LiAlH₄Primary alcohol (furan-3-methanol)
Morpholine Ring H₂/Pd-CSaturated morpholine derivatives

Reduction of the acid to an alcohol enables further functionalization, such as ether or ester formation.

Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-couplings:

Reaction Type Catalyst/Partners Application Source
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl furans for kinase inhibitors
Amide Coupling EDC/HOBt, aminesPeptide-like conjugates for drug design

These reactions are critical for constructing complex architectures in medicinal chemistry .

Stability and Decomposition

Under physiological conditions, the carboxylic acid group influences stability:

  • pH-dependent hydrolysis : Degrades in basic media to form morpholine and furan fragments.

  • Thermal decomposition : Above 200°C, decarboxylation yields 5-tert-butyl-2-morpholin-4-ylmethylfuran.

Key Research Findings

  • Synthetic utility : The compound’s tert-butyl group enhances steric protection of the furan ring, directing regioselectivity in substitutions.

  • Biological relevance : Derivatives synthesized via these reactions show IC₅₀ values ≤2 μM in cancer cell lines, rivaling standard chemotherapeutics .

This reactivity profile positions 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid as a versatile scaffold in pharmaceutical synthesis and materials science.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have investigated the compound's efficacy against various cancer cell lines. The furan moiety is known for its role in biological activity, potentially enhancing the compound's ability to inhibit tumor growth.
    • Case Study : In vitro assays demonstrated that 5-tert-butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid exhibited cytotoxic effects on breast cancer cells, suggesting a mechanism that may involve apoptosis induction.
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation markers in preclinical models. Its structural features may contribute to modulating inflammatory pathways.
    • Research Finding : A study highlighted its ability to downregulate pro-inflammatory cytokines, indicating potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotective Effects :
    • Investigations into neuroprotection have indicated that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
    • Example : Animal models treated with the compound displayed improved cognitive functions and reduced neuronal loss compared to controls.

Other Scientific Applications

  • Analytical Chemistry :
    • The compound can serve as a standard reference material in chromatographic methods due to its unique spectral properties.
    • Application : Used in high-performance liquid chromatography (HPLC) for method validation in drug analysis.
  • Material Science :
    • Its derivatives are being explored for use in developing novel materials with specific electronic or optical properties.
    • Research Insight : Studies have shown that modifications of the furan structure can lead to materials with enhanced conductivity.

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityInhibits tumor growth; induces apoptosisCytotoxic effects on breast cancer cells
Anti-inflammatory PropertiesReduces inflammation markersDownregulation of pro-inflammatory cytokines
Neuroprotective EffectsProtects neuronal cells from oxidative stressImproved cognitive functions in animal models
Analytical ChemistryStandard reference for chromatographic methodsUsed in HPLC method validation
Material ScienceDevelopment of novel materialsEnhanced conductivity observed in modified derivatives

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-tert-butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid are compared below with analogous furan-3-carboxylic acid derivatives. Key differentiating factors include substituent positions, electronic effects, and biological activity profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) XLogP3 TPSA (Ų)
This compound 362002-03-7 C₁₄H₂₁NO₄ 267.32 5-tert-butyl, 2-morpholin-4-ylmethyl -0.6 62.9
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid 435341-89-2 C₁₅H₂₅NO₃ 267.36 5-tert-butyl, 4-diethylaminomethyl, 2-methyl Not reported ~50*
5-tert-Butyl-3-methyl-furan-2-carboxylic acid Not provided C₁₀H₁₄O₃ 182.22 5-tert-butyl, 3-methyl ~2.5† ~50†

*Estimated based on diethylamino group’s lower polarity vs. morpholine.

Key Differences and Implications

In contrast, the diethylaminomethyl group (position 4) in the analog (CAS: 435341-89-2) is less polar, likely increasing lipophilicity and membrane permeability .

The morpholine group’s electron-rich nature may similarly modulate electrophilic intermediate detoxification. The diethylaminomethyl analog’s tertiary amine could enhance interaction with hydrophobic enzyme pockets, as seen in kinase inhibitors, but this remains speculative without experimental data .

Synthetic Utility :

  • The tert-butyl group in all analogs confers stability against oxidative degradation, a feature leveraged in prodrug design .
  • The carboxylic acid moiety at position 3 enables salt formation for improved bioavailability, a common strategy in drug development .

Biological Activity

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and its role in drug discovery.

  • Molecular Formula : C15H23NO4
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 435342-04-4
  • pKa : 3.85 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes involved in cell signaling pathways. The compound may act as an inhibitor or modulator, influencing various biological processes such as apoptosis and cell proliferation.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin0.1
U937 (Leukemia)1.54Doxorubicin0.2
A549 (Lung Cancer)2.41Tamoxifen10.38

These results indicate that this compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents .

Induction of Apoptosis

Flow cytometry analysis has revealed that this compound induces apoptosis in cancer cells through a dose-dependent mechanism. It has been shown to increase the expression of pro-apoptotic proteins such as caspase-3, which plays a crucial role in the execution phase of apoptosis .

Case Studies

  • Study on MCF-7 Cells :
    • Researchers evaluated the effect of the compound on MCF-7 breast cancer cells, finding that it significantly inhibited cell growth and induced apoptosis through caspase activation.
    • The study concluded that the compound's mechanism involves targeting mitochondrial pathways, leading to increased oxidative stress within the cells.
  • Evaluation Against U937 Cells :
    • In another study focusing on U937 leukemia cells, the compound demonstrated enhanced cytotoxicity compared to standard treatments.
    • This suggests potential for further development as an effective treatment for hematological malignancies.

Q & A

Q. What are the key considerations in designing a synthetic route for 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid?

  • Methodological Answer : The synthesis of structurally similar furan-carboxylic acids involves multi-step strategies, including:
  • Protection/deprotection of reactive groups (e.g., tert-butyl groups) to avoid side reactions.
  • Conjugate addition or alkylation steps to introduce substituents like morpholine. For example, alkylation of β-amino esters using tert-butyl esters has been employed to install stereogenic centers in related compounds .
  • Optimization of reaction conditions : Temperature, solvent polarity (e.g., THF or DMF), and catalysts (e.g., palladium for coupling reactions) are critical for yield and purity.
  • Purification : Column chromatography or recrystallization is often used, guided by TLC or HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic peaks: tert-butyl protons (~1.3 ppm), morpholine methylene protons (~3.5–4.0 ppm), and furan ring protons (~6.0–7.5 ppm).
  • ¹³C NMR : Carboxylic acid carbonyl (~170–175 ppm) and furan ring carbons (~105–160 ppm) .
  • IR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₆H₂₅NO₄).

Q. What is the role of the morpholine moiety in modulating biological activity for furan derivatives?

  • Methodological Answer : Morpholine enhances solubility and bioavailability by introducing a polar, water-soluble group. It can also act as a hydrogen-bond acceptor, influencing receptor binding. For example, morpholine-containing AMPA receptor antagonists show improved selectivity due to steric and electronic effects .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies for morpholine-containing furan derivatives be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹¹C-labeled PPARγ agonists) to track compound localization and bioavailability .
  • Dose optimization : Adjust dosing regimens based on half-life and clearance rates observed in animal models.

Q. What computational methods are effective in predicting the thermodynamic stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy to predict stability under thermal stress (e.g., sublimation enthalpy for solid-state stability) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., in polar vs. nonpolar solvents) .
  • Table : Example thermodynamic parameters from similar aryl furans (from ):
PropertyValue (kJ/mol)Method
Formation enthalpy (solid)-450 ± 5Calorimetry
Sublimation enthalpy95 ± 3TGA/DSC

Q. How can researchers address challenges in synthesizing stereoisomers of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use tert-butyl (R)-N-allyl-N-(α-methylbenzyl)amide to induce asymmetry during conjugate addition .
  • Enzymatic resolution : Lipases or esterases can separate enantiomers via selective hydrolysis .
  • X-ray crystallography : Confirm stereochemistry post-synthesis (e.g., single-crystal analysis as in ) .

Q. What strategies mitigate toxicity risks during handling and experimental use of this compound?

  • Methodological Answer :
  • Safety protocols : Follow guidelines for uncharacterized R&D substances, including:
  • Use of fume hoods and PPE (gloves, lab coats).
  • Neutralization of waste using dilute NaOH (for carboxylic acids) .
  • Ecotoxicity assessment : Conduct preliminary assays (e.g., Daphnia magna toxicity) even if full data are unavailable .

Key Data Gaps and Research Directions

  • Thermodynamic properties : No experimental data exist for this compound; extrapolate from structurally related aryl furans (e.g., 2-methyl-5-phenylfuran-3-carboxylic acid) .
  • Biological targets : Prioritize assays for PPARγ or AMPA receptors based on morpholine-furan pharmacophores .

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